molecular formula C20H15F3N6S B10930704 8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10930704
M. Wt: 428.4 g/mol
InChI Key: YATRCOACMMTKHH-UHFFFAOYSA-N
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Description

8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One of the synthetic routes includes the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with 2-chloromethyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine under basic conditions . The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of CDK2. CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the arrest of cell division, which is beneficial in the treatment of cancer. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activity . This binding disrupts the cell cycle and induces apoptosis in cancer cells .

Properties

Molecular Formula

C20H15F3N6S

Molecular Weight

428.4 g/mol

IUPAC Name

11-methyl-4-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15F3N6S/c1-11-8-14(20(21,22)23)26-28(11)9-15-25-18-17-16(13-6-4-3-5-7-13)12(2)30-19(17)24-10-29(18)27-15/h3-8,10H,9H2,1-2H3

InChI Key

YATRCOACMMTKHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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